molecular formula C7H10ClN3 B8313140 N-(6-chloro-3-pyridyl)-1,2-diaminoethane

N-(6-chloro-3-pyridyl)-1,2-diaminoethane

Cat. No. B8313140
M. Wt: 171.63 g/mol
InChI Key: LHDZLWNFCBGQHW-UHFFFAOYSA-N
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Patent
US05039686

Procedure details

A mixture of N-(6-chloro-3-pyridyl)-1,2-diaminoethane (0.7 g, 0.0041 mol)(ex Example 4), 1,1-bis(methylthio)-2-nitroethene (0.7 g, 0.0042 mol) and ethanol (25 ml) was heated under reflux for 24 hours. The resulting mixture was evaporated to leave a dark brown oil which was subjected to flash chromatography on a silica column using silica gel, 230 to 400 US mesh (0.062 mm to 0.037 mm), and with 2% w methanol in dichloromethane as eluent. The resulting product was recrystallized from ethanol to give 2-nitromethylene-1-(6-chloro-3-pyridyl)imidazolidine as a pale yellow solid (0.225 g, 25%), m.p. 201° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][CH2:9][CH2:10][NH2:11])=[CH:4][CH:3]=1.CS[C:14](SC)=[CH:15][N+:16]([O-:18])=[O:17].C(O)C>CO.ClCCl>[N+:16]([CH:15]=[C:14]1[NH:11][CH2:10][CH2:9][N:8]1[C:5]1[CH:6]=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=1)([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)NCCN
Name
Quantity
0.7 g
Type
reactant
Smiles
CSC(=C[N+](=O)[O-])SC
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to leave a dark brown oil which
CUSTOM
Type
CUSTOM
Details
The resulting product was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=C1N(CCN1)C=1C=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.225 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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